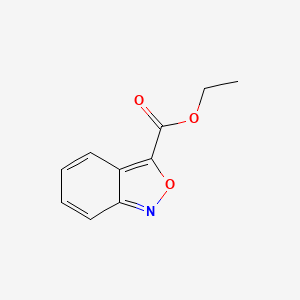![molecular formula C12H16O2 B12895536 Furan, tetrahydro-2-[(4-methylphenoxy)methyl]- CAS No. 828254-77-9](/img/structure/B12895536.png)
Furan, tetrahydro-2-[(4-methylphenoxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((p-Tolyloxy)methyl)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a p-tolyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((p-Tolyloxy)methyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with p-tolyl alcohol in the presence of a suitable catalyst. One common method involves the use of an acid catalyst to facilitate the etherification reaction. The reaction conditions often include moderate temperatures and controlled reaction times to ensure high yields and purity of the product.
Industrial Production Methods
On an industrial scale, the production of 2-((p-Tolyloxy)methyl)tetrahydrofuran may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and process optimization techniques can further enhance the yield and reduce the production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-((p-Tolyloxy)methyl)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the p-tolyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-((p-Tolyloxy)methyl)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound can be employed in biochemical studies to investigate enzyme-substrate interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-((p-Tolyloxy)methyl)tetrahydrofuran exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different functional groups.
Tetrahydrofuran: A common solvent in organic chemistry with a simpler structure.
p-Tolyl Ether: Shares the p-tolyloxy group but lacks the tetrahydrofuran ring.
Uniqueness
2-((p-Tolyloxy)methyl)tetrahydrofuran is unique due to the combination of the tetrahydrofuran ring and the p-tolyloxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
828254-77-9 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
2-[(4-methylphenoxy)methyl]oxolane |
InChI |
InChI=1S/C12H16O2/c1-10-4-6-11(7-5-10)14-9-12-3-2-8-13-12/h4-7,12H,2-3,8-9H2,1H3 |
Clave InChI |
ZNNGIQCAWJOTKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


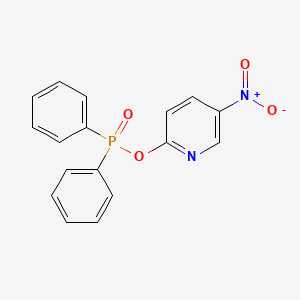

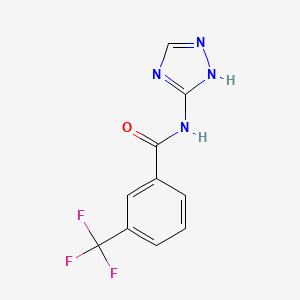
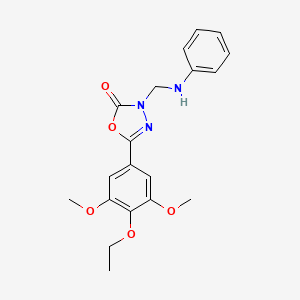
![5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl-](/img/structure/B12895468.png)
![4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline](/img/structure/B12895475.png)
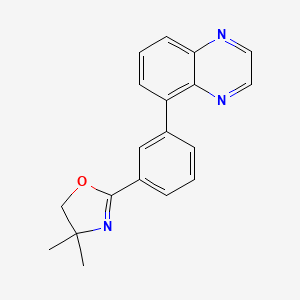
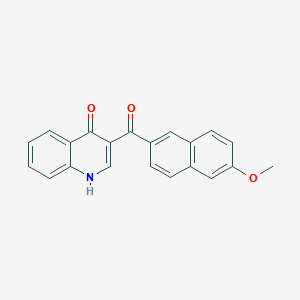
![1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12895493.png)
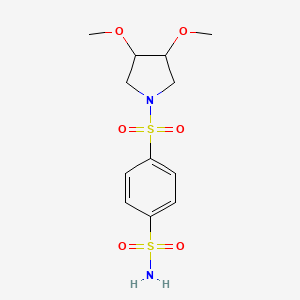

![1-[4-(2-Oxopyrrolidin-1-yl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12895508.png)
![1,2,3,4,9-Pentabromodibenzo[b,d]furan](/img/structure/B12895525.png)
